5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound. It features a pyrimido[4,5-b]quinoline core, which is a fused ring system incorporating both pyrimidine and quinoline structures. The presence of a fluorophenyl group and multiple methyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method is a one-pot, three-component reaction involving:
-
Starting Materials
- 4-fluoroaniline
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
- Urea or thiourea
-
Catalysts and Conditions
- Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
- Solvents like ethanol or acetic acid.
- Reflux conditions for several hours to ensure complete reaction.
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimido[4,5-b]quinoline structure .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Using recyclable catalysts and minimizing waste.
Purification Techniques: Crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.
Major Products
Oxidation: Formation of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione derivatives with additional carbonyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Antimicrobial Agents: Investigated for antibacterial and antifungal properties.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The fluorophenyl group enhances its binding affinity to enzymes and receptors, while the pyrimido[4,5-b]quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid.
Pyrimidine Derivatives: Including 5,6-dimethylpyrimidine-2,4-dione.
Uniqueness
Structural Complexity: The combination of a fluorophenyl group and multiple methyl groups in a fused heterocyclic system is relatively unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.
Biological Activity: Enhanced binding properties due to the fluorophenyl group make it a promising candidate for drug development.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDTBWNOGEWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.